molecular formula C17H22BNO2 B8153360 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

Cat. No.: B8153360
M. Wt: 283.2 g/mol
InChI Key: SIDSDYSDBSDOPJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole is a boron-containing heterocyclic compound It is characterized by the presence of a cyclopropyl group and a dioxaborolane moiety attached to an indole ring

Preparation Methods

The synthesis of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and indole derivatives.

    Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron and a suitable catalyst.

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the dioxaborolane moiety are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The specific pathways depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds:

Properties

IUPAC Name

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)13-5-8-15-12(11-13)9-10-19(15)14-6-7-14/h5,8-11,14H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDSDYSDBSDOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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